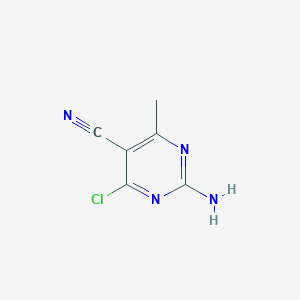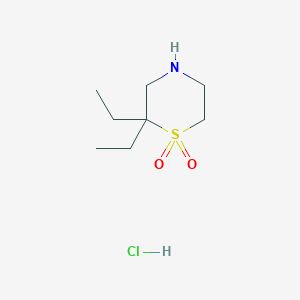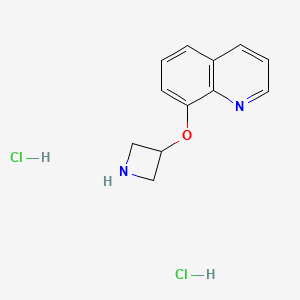![molecular formula C14H20ClN3O B1448493 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride CAS No. 1604489-22-6](/img/structure/B1448493.png)
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride
Übersicht
Beschreibung
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride, also known as BU99006, is a compound with a molecular weight of 281.78 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19N3O.ClH/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13;/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18);1H . This indicates that the compound has a complex structure with multiple rings and functional groups. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 281.78 .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
The structure of this compound suggests it could be used in the development of analgesic and anti-inflammatory drugs. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By blocking these enzymes, compounds like 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride could potentially reduce pain and inflammation .
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. Given the indole moiety present in this compound, it could be explored for its efficacy against various viral infections, including influenza and possibly other RNA and DNA viruses .
Anticancer Research
The indole ring system is a common feature in many anticancer agents. The compound could be investigated for its potential to act as a chemotherapeutic agent, targeting specific pathways involved in cancer cell proliferation .
Neuropharmacological Properties
Tryptamine derivatives are known to affect neurotransmission within the central nervous system. This compound could be studied for its effects on cognition, memory, mood regulation, and potential treatment of neurological disorders .
Antimicrobial and Antibacterial Agents
Research into indole derivatives has also shown promise in the development of new antimicrobial and antibacterial agents. The compound could be part of studies aimed at combating resistant strains of bacteria .
Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. By modifying the indole ring or the butanamide moiety, researchers could design inhibitors for enzymes that are therapeutic targets for various diseases .
Anti-inflammatory Activity in Respiratory Diseases
Given the ongoing research into similar compounds for their anti-inflammatory effects in respiratory diseases, this compound could be relevant in the context of diseases like COVID-19, where inflammation plays a significant role in disease progression .
Role in Pain Management
The analgesic properties of indole derivatives could make this compound a candidate for pain management research, particularly in chronic pain conditions where alternative treatments are being sought .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological interactions.
Mode of Action
Indole derivatives have been reported to possess various biological activities , suggesting that this compound may interact with its targets in a way that triggers a range of biological responses.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13;/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNSUQYKYCUZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



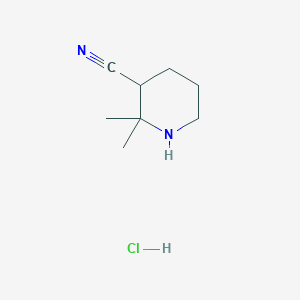

![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)
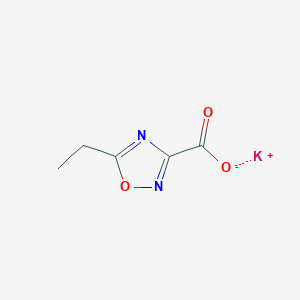
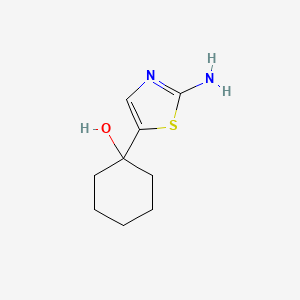
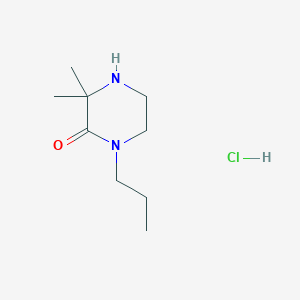
amine dihydrochloride](/img/structure/B1448424.png)
